molecular formula C8H12N2 B046722 2-Ethyl-3,5-dimethylpyrazine CAS No. 27043-05-6

2-Ethyl-3,5-dimethylpyrazine

Cat. No. B046722
CAS RN: 27043-05-6
M. Wt: 136.19 g/mol
InChI Key: JZBCTZLGKSYRSF-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethylpyrazine (2-E-3,5-DMP) is an organic compound derived from the pyrazine family. It is a clear, colorless liquid with a strong, pleasant odor. It is an important component of many foods, beverages, and fragrances. 2-E-3,5-DMP is a versatile compound, with many applications in the fields of food science, biochemistry, and pharmacology.

Scientific Research Applications

  • Pest Control : This compound is effective in attracting red imported fire ant workers to food baits, aiding in controlling Solenopsis invicta in invaded regions (Li, Liu, & Chen, 2019).

  • Analytical Chemistry : High-Performance Liquid Chromatography (HPLC) separation of 2-Ethyl-3,5-dimethylpyrazine and its analogues reveals that these isomers are active in eliciting alarm responses in red imported fire ants (Li et al., 2018).

  • Optoelectronics : The compound shows potential in light-emitting devices due to its low Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital (HOMO-LUMO) gap and unique structural features (Zhao et al., 2004).

  • Synthesis of Novel Compounds : It's used in the synthesis of novel analogues of natural alkaloid peramine (Voievudskyi et al., 2016).

  • Food Flavoring : It is present in roasted coffee, contributing to its aroma (Czerny, Wagner, & Grosch, 1996). Additionally, a new chemical route for synthesizing this compound yields powerful odorants (Kurniadi et al., 2003).

  • Odor Thresholds : The -3,5-isomer has a lower odor threshold compared to the -3,6-isomer, confirming previous aroma extract dilution analysis (Buttery & Ling, 1997).

  • Safety Assessment : Its safety as a food ingredient has been assessed, although its genotoxicity and toxicity in mammalian cells remain unclear (Burdock & Carabin, 2008).

  • Pheromone Research : It's a component of the trail pheromone of the ant Messor bouvieri (Jackson, Wright, & Morgan, 1989).

  • Identification and Synthesis : LC-NMR enables rapid identification of ethyldimethylpyrazine, a food flavoring agent (Sugimoto et al., 2006). Chlorination of alkylpyrazines allows for efficient synthesis of stable deuterium-labeled alkylpyrazines for accurate quantitation of aroma components in food matrices (Fang & Cadwallader, 2013).

  • Mutagenicity Studies : Pyrazine derivatives show varying mutagenic activity, highlighting the need for multiple assays and organisms when testing chemicals for mutagenic activity (Stich, Stich, Rosin, & Powrie, 1980).

  • Maillard Reaction Research : Studies on the Maillard reaction in various contexts involve this compound, like in sugar-ammonia model systems (Shibamoto & Bernhard, 1977), coffee (Pickard et al., 2013), and in genetically engineered E. coli strains (Yang et al., 2021).

  • Biosynthesis Research : Bacillus subtilis produces this compound from L-threonine and D-glucose, providing a pathway for industrial production of food fragrances (Zhang, Zhang, Yu, & Xu, 2020).

Mechanism of Action

Target of Action

2-Ethyl-3,5-dimethylpyrazine (EDMP) is an odor-active pyrazine compound . It is typically found in roasted foods and is formed due to the Maillard reaction and pyrolysis of serine and threonine . The primary targets of EDMP are the olfactory receptors that detect its unique aroma.

Mode of Action

EDMP interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of its unique aroma, which is described as a burnt coffee, nutty, roasted, and woody odor .

Biochemical Pathways

EDMP is produced from L-threonine and D-glucose under mild conditions . Aminoacetone (a metabolic product of L-threonine) and 2,3-pentanedione (a metabolic product of D-glucose) are intermediates in the production of EDMP . This study proposed and confirmed the biosynthetic pathway of EDMP .

Pharmacokinetics

It is known to be soluble in water and most organic solvents This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of EDMP’s action primarily involve the activation of olfactory receptors, leading to the perception of its unique aroma. This can enhance the flavor of foods and beverages, making EDMP a valuable compound in the food industry .

Safety and Hazards

2-Ethyl-3,5-dimethylpyrazine is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

2-Ethyl-3,5-dimethylpyrazine has a pleasant aroma of roasted cocoa or nuts with an extreme low odor threshold that have potential in industrial applications as food fragrances . This suggests potential future directions in the food industry.

Biochemical Analysis

Biochemical Properties

2-Ethyl-3,5-dimethylpyrazine is involved in various biochemical reactions. It is an odor-active pyrazine compound that is typically found in roasted foods formed due to Maillard reaction and pyrolysis of serine and threonine

Cellular Effects

The cellular effects of this compound are not well studied. Some substituted pyrazines have been found to have pharmacological effects, such as diuretic, hepatoprotective, antithrombogenic, and tuberculostatic effects .

Molecular Mechanism

It is known that pyrazines are formed from D-glucose and alanine under certain conditions

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 180-181°C and a flash point of 157°F . It is soluble in water and most organic solvents .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that this compound is safe at the proposed maximum dose level (0.5 mg/kg complete feed) as feed for cattle, salmonids and non-food-producing animals, and at the proposed normal use level of 0.1 mg/kg complete feed for pigs and poultry .

Metabolic Pathways

This compound is synthesized from 2,3-pentanedione and aminoacetone . It is also produced from L-threonine by a simple bacterial manipulation system

Transport and Distribution

It is known that this compound is soluble in water and most organic solvents , which suggests that it could be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

The subcellular localization of this compound is not well studied. Given its solubility in water and most organic solvents , it could potentially localize to various compartments or organelles within the cell.

properties

IUPAC Name

2-ethyl-3,5-dimethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065679
Record name 2-Ethyl-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7065679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040299
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.980, 0.952-0.961
Record name 2-Ethyl-3 (5 or 6)-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name 2-Ethyl-3,5-dimethylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

13925-07-0, 27043-05-6, 55031-15-7
Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethyl-3,5-dimethyl-
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Record name 2-ethyl-3,-dimethylpyrazine
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Record name 2-ethyl-3,5-dimethylpyrazine
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Record name 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine
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Record name 2-ETHYL-3,5-DIMETHYLPYRAZINE
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Record name 2-Ethyl-3,5-dimethylpyrazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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